molecular formula C16H18N2O2S B4877583 2-(6-methoxy-2,2,4-trimethyl-1(2H)-quinolinyl)-2-oxoethyl thiocyanate

2-(6-methoxy-2,2,4-trimethyl-1(2H)-quinolinyl)-2-oxoethyl thiocyanate

Cat. No. B4877583
M. Wt: 302.4 g/mol
InChI Key: JWRZYJXIMYEARL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-methoxy-2,2,4-trimethyl-1(2H)-quinolinyl)-2-oxoethyl thiocyanate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2-(6-methoxy-2,2,4-trimethyl-1(2H)-quinolinyl)-2-oxoethyl thiocyanate is not fully understood. However, it has been suggested that this compound exerts its effects by modulating the activity of various signaling pathways in cells. For example, it has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects:
2-(6-methoxy-2,2,4-trimethyl-1(2H)-quinolinyl)-2-oxoethyl thiocyanate has been shown to have various biochemical and physiological effects. For example, it has been shown to reduce oxidative stress and inflammation in cells. It has also been shown to induce apoptosis in cancer cells and protect neurons from damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(6-methoxy-2,2,4-trimethyl-1(2H)-quinolinyl)-2-oxoethyl thiocyanate in lab experiments is its potential to be used as a therapeutic agent for various diseases. Another advantage is its ability to modulate signaling pathways in cells, which can provide insights into the molecular mechanisms of various diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which needs to be carefully evaluated before using this compound in vivo.

Future Directions

There are various future directions for the study of 2-(6-methoxy-2,2,4-trimethyl-1(2H)-quinolinyl)-2-oxoethyl thiocyanate. One of the directions is to further investigate the mechanism of action of this compound and identify its molecular targets in cells. Another direction is to evaluate the potential of this compound as a therapeutic agent for various diseases. Additionally, future studies can focus on evaluating the toxicity and safety of this compound in vivo.

Scientific Research Applications

2-(6-methoxy-2,2,4-trimethyl-1(2H)-quinolinyl)-2-oxoethyl thiocyanate has been studied for its potential applications in various fields of scientific research. One of the applications is in the field of cancer research. This compound has been shown to have anticancer activity by inducing apoptosis in cancer cells. Another application is in the field of neuroscience. This compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

[2-(6-methoxy-2,2,4-trimethylquinolin-1-yl)-2-oxoethyl] thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-11-8-16(2,3)18(15(19)9-21-10-17)14-6-5-12(20-4)7-13(11)14/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWRZYJXIMYEARL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(N(C2=C1C=C(C=C2)OC)C(=O)CSC#N)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-methoxy-2,2,4-trimethyl-1(2H)-quinolinyl)-2-oxoethyl thiocyanate
Reactant of Route 2
Reactant of Route 2
2-(6-methoxy-2,2,4-trimethyl-1(2H)-quinolinyl)-2-oxoethyl thiocyanate
Reactant of Route 3
2-(6-methoxy-2,2,4-trimethyl-1(2H)-quinolinyl)-2-oxoethyl thiocyanate
Reactant of Route 4
2-(6-methoxy-2,2,4-trimethyl-1(2H)-quinolinyl)-2-oxoethyl thiocyanate
Reactant of Route 5
Reactant of Route 5
2-(6-methoxy-2,2,4-trimethyl-1(2H)-quinolinyl)-2-oxoethyl thiocyanate
Reactant of Route 6
2-(6-methoxy-2,2,4-trimethyl-1(2H)-quinolinyl)-2-oxoethyl thiocyanate

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